5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide
Description
5-Bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a bromine substituent at the 5-position of the pyridine ring and a 4-fluorooxolan-3-yl group attached via an amide linkage. The fluorine atom in the oxolane moiety may enhance metabolic stability and bioavailability, while the bromine substituent could influence electronic properties and binding interactions with biological targets .
Properties
IUPAC Name |
5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-7-1-6(2-13-3-7)10(15)14-9-5-16-4-8(9)12/h1-3,8-9H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHZLWYUGNTRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The pyridine ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Carboxylation: The brominated pyridine is then subjected to carboxylation to introduce the carboxamide group at the 3-position. This can be achieved using carbon dioxide and a suitable base.
Fluorination: The oxolane ring is fluorinated at the 4-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Amidation: Finally, the fluorinated oxolane is coupled with the carboxylated pyridine through an amidation reaction using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of 5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group and the oxolane ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the carboxamide and oxolane groups.
Reduction Products: Reduced forms of the carboxamide and oxolane groups.
Coupling Products: Coupled aryl or alkyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its functional groups, which can participate in nucleophilic substitutions and coupling reactions.
Biology
The compound has been investigated for its biological activities , particularly its potential antimicrobial and antiviral properties. Preliminary studies indicate that it may inhibit the growth of certain pathogens, suggesting its use in developing new antimicrobial agents.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic applications . Research indicates that it could be effective against specific diseases, potentially leading to the development of new drugs targeting various molecular pathways involved in disease processes.
| Activity Type | Target Pathogen/Disease | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Various bacteria | Inhibition of growth | |
| Antiviral | Viral pathogens | Reduced replication | |
| Anticancer | Cancer cell lines | Inhibition of proliferation |
Synthetic Routes
The synthesis of 5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide typically involves several steps:
- Bromination : The pyridine ring is brominated at the 5-position using N-bromosuccinimide (NBS).
- Carboxylation : The brominated product is then subjected to carboxylation to introduce the carboxamide group.
- Fluorination : The oxolane ring undergoes fluorination at the 4-position using diethylaminosulfur trifluoride (DAST).
Antimicrobial Activity Study
A study published in Drug Target Insights examined the antimicrobial properties of 5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide against various bacterial strains. Results showed significant inhibition against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.
Antiviral Research
Research highlighted in MDPI focused on the antiviral effects of this compound against respiratory viruses. In vitro assays demonstrated that it effectively reduced viral replication, suggesting its applicability in treating viral infections.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide with three structurally related compounds, emphasizing substituent effects, synthesis routes, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity and Physicochemical Properties
The 4-fluorooxolan-3-yl group introduces stereoelectronic effects that could modulate solubility and metabolic stability relative to the 4-sulfamoylphenyl group (), which is polar and may enhance water solubility .
Heterocyclic Moieties :
- The pyrrolo[2,3-b]pyridine core in S01 () confers planar rigidity, favoring kinase active-site penetration, whereas the simpler pyridine scaffold in the target compound may offer synthetic flexibility .
The sulfamoylphenyl group in ’s compound likely requires sulfonylation post-amidation, a step unnecessary for the fluorooxolan derivative .
Biological Activity
5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide features a pyridine ring substituted with a bromo group and a fluorooxolan moiety. The presence of these functional groups may contribute to its biological activity by influencing interactions with biological targets.
Pharmacological Activity
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar carboxamide derivatives. For instance, compounds with a pyridine structure have demonstrated significant antibacterial activity against resistant strains of bacteria. In vitro tests showed that derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 mg/mL to 50 mg/mL against various pathogens, including Salmonella Typhi .
Anticancer Activity
The compound's potential as an anticancer agent is supported by research on related pyridine derivatives. These compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Specifically, studies on pyrrolo[3,4-c]pyridine derivatives indicated promising results against breast and ovarian cancer cells, with IC50 values indicating effective cytotoxicity .
Mechanism of Action
The mechanism through which 5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide exerts its effects may involve the inhibition of specific enzymes or receptors. For example, related compounds have been identified as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis .
Case Studies
- Antibacterial Efficacy Against XDR S. Typhi
- Anticancer Effects in Cell Lines
Data Tables
| Compound | Activity | MIC (mg/mL) | IC50 (nM) | Target |
|---|---|---|---|---|
| 5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide | Antibacterial | 6.25 | N/A | XDR S. Typhi |
| Related Pyridine Derivative | Antitumor | N/A | 270 | NAMPT Inhibition |
| Pyrrolo[3,4-c]pyridine Derivative | Anticancer | N/A | 0.073 | FGFR Inhibition |
Q & A
Q. How can researchers optimize the synthesis of 5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., catalysts, solvents, temperature) using factorial design to identify critical factors . For example, aryl halide coupling reactions (as seen in similar pyridine-carboxamide derivatives) require palladium-based catalysts and inert conditions to minimize side reactions . Purification steps, such as column chromatography or recrystallization, should be tailored to the compound’s polarity, guided by thin-layer chromatography (TLC) monitoring .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography provides definitive structural confirmation, as demonstrated for related bromo-pyridine carboxamides .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and fluorine incorporation .
- High-resolution mass spectrometry (HRMS) validates molecular weight and halogen isotopic patterns .
Q. How should researchers address solubility challenges during in vitro assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) to enhance solubility while ensuring biocompatibility. Dynamic light scattering (DLS) can assess aggregation in aqueous buffers. Pre-formulation studies, such as pH-solubility profiling, are recommended .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?
- Methodological Answer : Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Comparative analysis using variable-temperature NMR and DFT calculations (e.g., B3LYP/6-31G*) can reconcile these differences by modeling conformational flexibility .
Q. What strategies are effective for designing multi-step synthetic routes with improved yields?
- Methodological Answer : Retrosynthetic analysis should prioritize convergent pathways. For example, late-stage bromination (using NBS or Br₂) and fluorination (via DAST or Selectfluor®) minimize side reactions . Intermediate stability must be monitored via thermogravimetric analysis (TGA) to optimize reaction sequences .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) model interactions with biological targets, leveraging crystallographic data from analogs .
Q. What experimental designs are suitable for studying reaction mechanisms (e.g., SNAr vs. radical pathways)?
Q. How can researchers mitigate degradation during long-term storage?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) under controlled humidity/temperature identify degradation products via LC-MS. Lyophilization or storage under argon in amber vials improves stability for hygroscopic or light-sensitive compounds .
Q. What methodologies validate the compound’s stability under biological assay conditions?
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
Systematic substitution of the pyridine ring (e.g., replacing bromine with chlorine) or oxolane fluorination position modulates steric/electronic properties. Biological activity data from analogs (e.g., 5-(4-fluorophenyl)pyridine-3-carboxylic acid derivatives ) inform SAR trends.
Key Considerations
- Contradictory Data : Cross-validate spectral and crystallographic data with computational models to resolve ambiguities .
- Synthetic Complexity : Prioritize intermediates with orthogonal protecting groups to streamline multi-step syntheses .
- Biological Relevance : Align experimental conditions (e.g., pH, temperature) with target biological environments to ensure translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
